

Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

Cat. No.: *B3324390*

[Get Quote](#)

This guide provides a comparative analysis of the Phase 1 clinical trial data for **Ledaborbactam Etzadroxil**, a novel oral β -lactamase inhibitor, focusing on its safety and pharmacokinetic (PK) profile. For context, its performance is compared against two established intravenous β -lactamase inhibitors: Vaborbactam (in Vabomere®) and Avibactam (in Zavicefta®).

Ledaborbactam etzadroxil is a prodrug that is rapidly and extensively converted to its active form, ledaborbactam (LED).^{[1][2][3]} It is being developed in combination with the oral cephalosporin ceftibuten to treat infections caused by drug-resistant Enterobacterales.^{[1][4][5]} Ledaborbactam inhibits a broad spectrum of β -lactamase enzymes, including Ambler class A, C, and D enzymes, restoring the activity of ceftibuten against many resistant Gram-negative pathogens.^{[5][6]}

Comparative Safety Profile: Phase 1 Data

The primary objective of Phase 1 trials is to evaluate the safety and tolerability of an investigational drug in healthy volunteers.^{[7][8]} The safety profile of **Ledaborbactam Etzadroxil**, administered with and without ceftibuten, was assessed in two Phase 1 studies. The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Trials

Drug Combination	Dosing Regimen	No. of Participants	TEAE Incidence	Most Common TEAEs	Reference
Ledaborbactam ± Etzadroxil ± Ceftibuten	Single doses (100-1000 mg); Multiple doses (75-500 mg q8h)	109	82%	Gastrointestinal disorders (28%)	[1][3]
Placebo	-	27	78%	Gastrointestinal disorders (15%)	[1][3]
Meropenem/Vaborbactam	Single and multiple ascending doses	76	Not specified; well-tolerated	Not specified	[9][10]
Ceftazidime/Avibactam	Single dose	32 (pediatric)	18.8%	Mild to moderate AEs, no serious AEs	[11]

In the **Ledaborbactam Etzadroxil** trials, TEAEs related to gastrointestinal disorders were reported more frequently in the active treatment group (28%) compared to the placebo group (15%).[\[1\]\[3\]](#) For Vabomere (meropenem/vaborbactam), Phase 1 studies in healthy adults concluded the combination was well tolerated.[\[9\]\[10\]](#) Similarly, a Phase 1 study of Zavicefta (ceftazidime/avibactam) in pediatric patients did not identify any new safety concerns.[\[11\]](#)

Comparative Pharmacokinetics (PK)

Pharmacokinetic analysis in Phase 1 trials characterizes the absorption, distribution, metabolism, and excretion of a drug.[\[7\]\[8\]](#) **Ledaborbactam etzadroxil** demonstrated extensive conversion to the active inhibitor, ledaborbactam, with the prodrug's exposure being less than 2% of the active form.[\[1\]\[2\]\[3\]](#)

Table 2: Single-Dose Pharmacokinetic Parameters of β -Lactamase Inhibitors (Healthy Adults)

Inhibitor (Prodrug)	Dose	Cmax (µg/mL)	AUCinf (h·µg/mL)	Tmax (h)	Reference
Ledaborbactam (from Ledaborbactam Etzadroxil)	100 mg	-	15.4	1.25 - 2.0	[1]
1000 mg	-	114.0	1.25 - 2.0	[1]	
Vaborbactam	1000 mg	68.6	215	0.5	[10]
2000 mg	149	496	0.5	[10]	
Avibactam	500 mg	12.3	28.5	~1.0	[12]

Note: Data for different drugs are from separate studies and not from a head-to-head comparison.

Following single doses of **Ledaborbactam Etzadroxil**, the exposure (AUC) of the active ledaborbactam increased in a dose-proportional manner.[1][3]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Ledaborbactam (Healthy Adults)

Inhibitor (from Prodrug)	Dosing Regimen (10 days)	AUCtau (0-8h) (h·µg/mL)	Terminal Half-Life (t½)	Key Finding	Reference
Ledaborbactam (from Ledaborbactam Etzadroxil)	75 mg q8h	13.9	~11-12 hours	Less than proportional dose increase in exposure	[1][3]
500 mg q8h	70.0	~11-12 hours	84% of drug excreted unchanged in urine at steady state	[1]	

After 10 days of dosing every 8 hours, ledaborbactam showed a terminal half-life of approximately 11 to 12 hours.[1][2][3] A key finding was that no clinically relevant pharmacokinetic interactions were observed between ceftibuten and ledaborbactam when co-administered.[1] For comparison, Vaborbactam has a reported half-life of approximately 2.25 hours, and a high percentage (75-95%) is excreted unchanged in the urine.[9][13]

Experimental Protocols

The data for **Ledaborbactam Etzadroxil** was derived from two Phase 1, randomized, double-blind, placebo-controlled studies conducted in healthy adult volunteers (ClinicalTrials.gov: NCT04243863 and NCT04877379).[3]

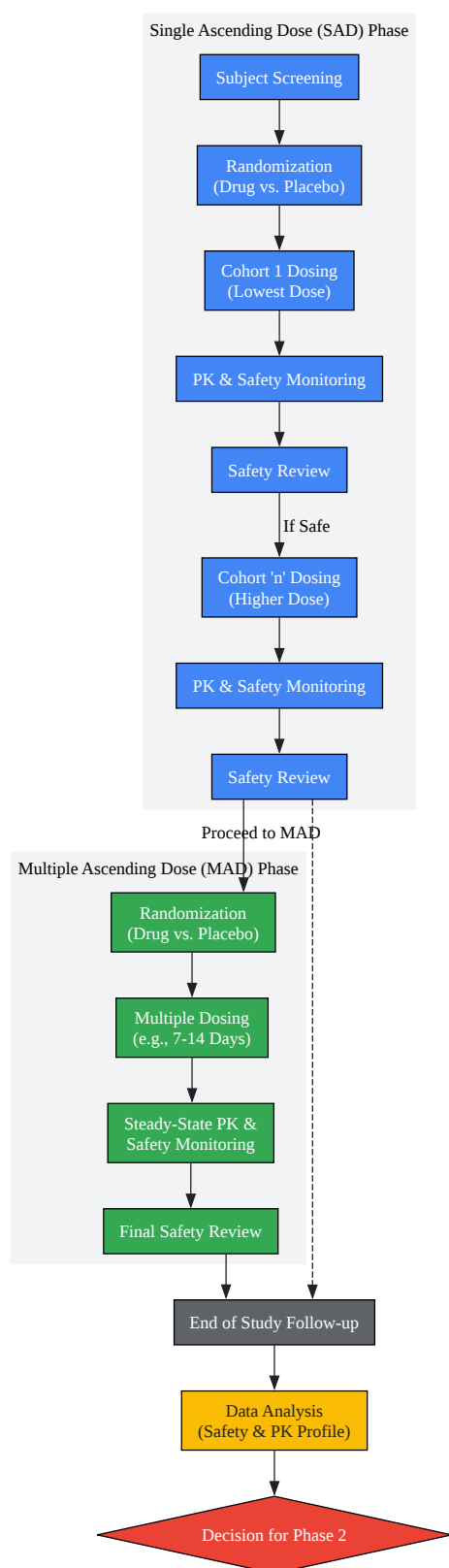
General Phase 1 Protocol for Antibacterial Agents:

- **Study Design:** The trials typically follow a single-ascending dose (SAD) and multiple-ascending dose (MAD) design.[7][14] In each cohort, a small group of subjects (e.g., 6-8) are randomized to receive either the active drug or a placebo.
- **Dose Escalation:** The SAD phase begins with a single low dose of the drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts.[7] The MAD phase follows, where subjects receive multiple doses over a set period (e.g., 10 days for Ledaborbactam) to assess steady-state pharmacokinetics and safety upon repeated administration.[1]
- **Inclusion/Exclusion Criteria:** Participants are typically healthy adults (e.g., 18-55 years) with a normal body mass index and no clinically significant health issues or allergies to related drugs.[14][15]
- **Pharmacokinetic Sampling:** Blood and urine samples are collected at frequent, prespecified intervals before and after drug administration. These samples are analyzed to determine key PK parameters like C_{max} (maximum concentration), AUC (area under the concentration-time curve), and t_{1/2} (half-life).[7][8]
- **Safety and Tolerability Monitoring:** Safety is the primary endpoint. This involves continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). All adverse events are recorded and evaluated for their severity and potential relationship to the study drug.[8]

- Food Effect/Drug Interaction: Some Phase 1 studies may include cohorts to assess the effect of food on drug absorption or to evaluate potential drug-drug interactions with a combination agent, as was done for **Ledaborbactam Etzadroxil** and ceftibuten.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a Phase 1 clinical trial for a new antibacterial agent, incorporating both single and multiple ascending dose stages.



[Click to download full resolution via product page](#)

Caption: Workflow of a Phase 1 Single and Multiple Ascending Dose Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacokinetics of single and multiple doses of ledaborbactam etzadroxil with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum- β -Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Clinical Trials: Objectives, Safety, and Drug Development - Creative Proteomics [creative-proteomics.com]
- 8. careers.iconplc.com [careers.iconplc.com]
- 9. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phase I Study Assessing the Pharmacokinetic Profile, Safety, and Tolerability of a Single Dose of Ceftazidime-Avibactam in Hospitalized Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam: A Review in the Treatment of Serious Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]

- To cite this document: BenchChem. [Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324390#analysis-of-phase-1-clinical-trial-data-for-ledaborbactam-etzadroxil-safety-and-pk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com